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molecular formula C16H17F2N3O3 B1605715 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-4-oxo-7-(1-piperazinyl)- CAS No. 99726-76-8

3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-4-oxo-7-(1-piperazinyl)-

Cat. No. B1605715
M. Wt: 337.32 g/mol
InChI Key: YHRXPOLYCUTZAM-UHFFFAOYSA-N
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Patent
US06492373B2

Procedure details

A mixture of 1-ethyl-6,8-difluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydroquinoline-3-carboxylic acid ( 0.5 1.48 mmole) [J. B. Cornett et. al., Annu. Rep. Med. Chem., 21, 138 (1986).], sodium bicarbonate (0.12 g, 1.48 mmole), potassium iodide (0.08 g, 0.5 mmole), and 2-bromoacetophenone (0.37 g, 1.86 mmole) in DMF (40 ml) was stirred at room temperature for 3 hr, then poured into ice-water (50 ml), and extracted with CH2Cl2 (50 ml×3). The extract was washed with water, dried over Na2SO4, and evaporated. The residual solid was crystallized from ethanol-chloroform(5:1) to give 1-ethyl-6,8-difluoro-1,4-dihydro-4-oxo-7-(4-phenacyl-1-piperazinyl)-quinoline-3-carboxylic acid (0.49 g, 73%). Mp: 167° C. (dec). 1H NMR (DMSO-d6) δ1.44 (t, 3H, J=7.0), 2.70 and 3.32 (two m, 8H), 3.97 (s, 2H), 4.59 (q, 2H, J=7.0), 7.54 and 8.02 (m, 5H), 7.85 (d, 1H, J=13.6), 8.92 (s, 1H), 14.95 (br s, 1H). Anal. Calcd. for C24H23F2N3O4•0.5 H2O: C, 62.06; H, 5.21; N, 9.05. Found: C, 62.18; H, 5.09; N, 9.06.
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][C:9]([F:20])=[C:10]([N:14]3[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]3)[C:11]=2[F:13])[C:6](=[O:21])[C:5]([C:22]([OH:24])=[O:23])=[CH:4]1)[CH3:2].C(=O)(O)[O-].[Na+].[I-].[K+].Br[CH2:33][C:34]([C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1)=[O:35]>CN(C=O)C>[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][C:9]([F:20])=[C:10]([N:14]3[CH2:15][CH2:16][N:17]([CH2:33][C:34]([C:36]4[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=4)=[O:35])[CH2:18][CH2:19]3)[C:11]=2[F:13])[C:6](=[O:21])[C:5]([C:22]([OH:24])=[O:23])=[CH:4]1)[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.48 mmol
Type
reactant
Smiles
C(C)N1C=C(C(C2=CC(=C(C(=C12)F)N1CCNCC1)F)=O)C(=O)O
Name
Quantity
0.12 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0.08 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
0.37 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
50 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (50 ml×3)
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residual solid was crystallized from ethanol-chloroform(5:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)N1C=C(C(C2=CC(=C(C(=C12)F)N1CCN(CC1)CC(=O)C1=CC=CC=C1)F)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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